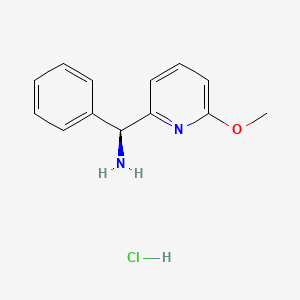
N-(2-Bromoethyl)-3-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ブロモエチル)-3-クロロベンゼンスルホンアミドは、スルホンアミド類に属する有機化合物です。この化合物は、窒素原子にブロモエチル基が結合し、スルホンアミド基にクロロベンゼン環が結合していることを特徴としています。これは、さまざまな化学反応で使用され、特に化学、生物学、医学の分野における科学研究で応用されています。
準備方法
合成経路と反応条件
N-(2-ブロモエチル)-3-クロロベンゼンスルホンアミドの合成は、通常、3-クロロベンゼンスルホニルクロリドと2-ブロモエチルアミンを反応させることにより行われます。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応混合物は通常、室温で数時間撹拌され、反応物の完全な変換が目的の生成物に達するようにします。
工業生産方法
工業的な設定では、N-(2-ブロモエチル)-3-クロロベンゼンスルホンアミドの生産は、より大きな反応容器を使用し、収率と純度を最大化するために反応条件を最適化することにより、スケールアップすることができます。連続フローリアクターと自動化システムの使用は、生産プロセスの効率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、高純度の製品を得るために用いられます。
化学反応の分析
反応の種類
N-(2-ブロモエチル)-3-クロロベンゼンスルホンアミドは、以下を含むさまざまな化学反応を起こします。
求核置換: ブロモエチル基は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。
酸化: この化合物は、スルホン酸またはスルホニルクロリドを形成するために酸化される可能性があります。
還元: 還元反応は、スルホンアミド基をアミンまたは他の還元された形態に変換することができます。
一般的な試薬と条件
求核置換: アジ化ナトリウム、チオラートカリウム、アルコキシドナトリウムなどの試薬が一般的に使用されます。これらの反応は通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの極性非プロトン性溶媒中で、高温で行われます。
酸化: 過酸化水素、過マンガン酸カリウム、三酸化クロムなどの酸化剤が、酸性または塩基性条件で使用されます。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が、エーテルやテトラヒドロフラン (THF) などの溶媒中で使用されます。
生成される主な生成物
求核置換: 置換スルホンアミド、アジド、チオールなどの生成物が含まれます。
酸化: スルホン酸やスルホニルクロリドなどの生成物が含まれます。
還元: アミンや他の還元された誘導体などの生成物が含まれます。
科学的研究の応用
N-(2-ブロモエチル)-3-クロロベンゼンスルホンアミドは、科学研究にいくつかの応用があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。その反応性は、新しい合成方法の開発において貴重なものです。
生物学: この化合物は、酵素阻害とタンパク質修飾の研究に使用されます。生物学的経路や分子間相互作用を調査するためのプローブとして機能することができます。
産業: この化合物は、ポリマーや染料などの特殊化学薬品や材料の生産に使用されています。
作用機序
N-(2-ブロモエチル)-3-クロロベンゼンスルホンアミドの作用機序は、タンパク質や酵素などの生物学的分子との相互作用に関係しています。ブロモエチル基は、タンパク質中の求核残基と共有結合を形成することができ、酵素活性の阻害やタンパク質機能の修飾につながります。スルホンアミド基は、生物学的標的とも相互作用することができ、化合物の全体的な生物学的活性に貢献します。
類似化合物の比較
類似化合物
N-(2-ブロモエチル)フタルイミド: 構造は似ていますが、スルホンアミド基の代わりにフタルイミド基が含まれています。
3-ブロモエチルベンゼンスルホンアミド: ベンゼン環に塩素原子が含まれていません。
N-(2-クロロエチル)-3-クロロベンゼンスルホンアミド: ブロモエチル基の代わりにクロロエチル基が含まれています。
独自性
N-(2-ブロモエチル)-3-クロロベンゼンスルホンアミドは、ブロモエチル基とクロロベンゼン基の両方が存在するため、独特です。これらの官能基の組み合わせは、さまざまな化学的および生物学的用途に適した汎用性の高い化合物にします。
類似化合物との比較
Similar Compounds
N-(2-Bromoethyl)phthalimide: Similar in structure but contains a phthalimide group instead of a sulfonamide group.
3-Bromoethylbenzenesulfonamide: Similar but lacks the chlorine atom on the benzene ring.
N-(2-Chloroethyl)-3-chlorobenzenesulfonamide: Similar but contains a chloroethyl group instead of a bromoethyl group.
Uniqueness
N-(2-Bromoethyl)-3-chlorobenzenesulfonamide is unique due to the presence of both bromoethyl and chlorobenzene groups, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.
特性
分子式 |
C8H9BrClNO2S |
|---|---|
分子量 |
298.59 g/mol |
IUPAC名 |
N-(2-bromoethyl)-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrClNO2S/c9-4-5-11-14(12,13)8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |
InChIキー |
ZSBWTWKGKHHZDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
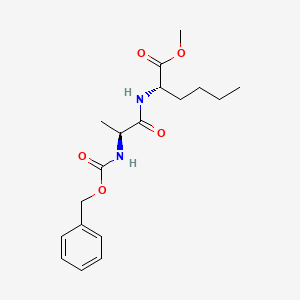

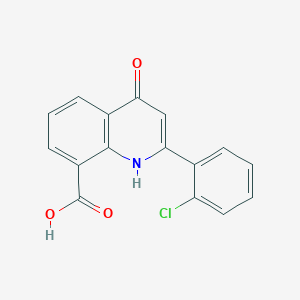
![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)
![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
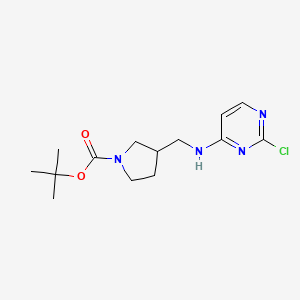
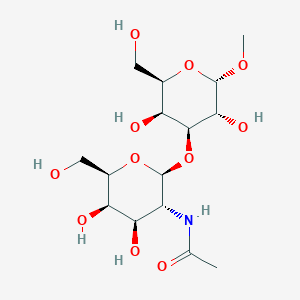


![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
